molecular formula C13H14F3N3O B2704822 1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one CAS No. 2381059-58-9

1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one

Cat. No.: B2704822
CAS No.: 2381059-58-9
M. Wt: 285.27
InChI Key: VHRPHFOGWQYPNC-UHFFFAOYSA-N
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Description

1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring and a propenone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one typically involves multiple steps. One common method starts with the preparation of the trifluoromethylpyridine derivative, which is then reacted with piperazine under controlled conditions to form the intermediate compound. This intermediate is subsequently subjected to a reaction with propenone to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The piperazine ring can interact with various receptors, modulating their activity and leading to the desired biological effects. The propenone group may also participate in covalent bonding with target proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: Similar structure but lacks the propenone group.

    2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol: Contains an ethanol group instead of the propenone group.

    1-(2-Pyrimidyl)piperazine: Features a pyrimidine ring instead of the pyridine ring.

Uniqueness

1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The combination of the pyridine, piperazine, and propenone groups in a single molecule provides a versatile scaffold for various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O/c1-2-12(20)19-7-5-18(6-8-19)11-4-3-10(9-17-11)13(14,15)16/h2-4,9H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRPHFOGWQYPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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